molecular formula C15H21NO2 B499089 N-cyclopentyl-4-isopropoxybenzamide

N-cyclopentyl-4-isopropoxybenzamide

Cat. No.: B499089
M. Wt: 247.33g/mol
InChI Key: CGJBXNHEPGNVSM-UHFFFAOYSA-N
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Description

Structurally, it comprises a benzamide core substituted with an isopropoxy group at the para position and a cyclopentylamine moiety linked via the amide bond. This compound has drawn interest due to its structural similarity to ligands targeting sigma receptors, G-protein-coupled receptors (GPCRs), or other neurological targets.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33g/mol

IUPAC Name

N-cyclopentyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C15H21NO2/c1-11(2)18-14-9-7-12(8-10-14)15(17)16-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17)

InChI Key

CGJBXNHEPGNVSM-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCC2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Compound Key Structural Features Pharmacological Target Therapeutic Application Reference
N-Cyclopentyl-4-isopropoxybenzamide Benzamide core, para-isopropoxy group, cyclopentylamide Underexplored (hypothesized: sigma receptors) Potential neuropsychiatric modulation
4-IBP Benzamide core, para-iodo group, N-benzylpiperidine Sigma-1 receptor antagonist Analgesia, neuroprotection
(+)-MR200 Cyclopropane-carboxylate, chlorophenyl-hydroxypiperidine Sigma-1 receptor agonist Antipsychotic, anti-amnesic effects
BD 1008 Dichlorophenyl-ethylamine, pyrrolidinyl group Sigma-1 antagonist Treatment of cocaine addiction
AC 927 Phenethylpiperidine oxalate Sigma-2 receptor ligand Oncology (apoptosis induction)

Key Observations:

Structural Divergence : Unlike 4-IBP or BD 1008, which incorporate halogenated aromatic systems (e.g., 4-iodo or 3,4-dichlorophenyl), this compound lacks halogens but features an isopropoxy group. This substitution may reduce metabolic stability compared to halogenated analogs but could enhance solubility .

For example, cyclopentyl groups in related compounds (e.g., AC 927) are associated with sigma-2 affinity, implying possible dual sigma-1/sigma-2 activity for this compound .

Therapeutic Implications : The absence of in vivo data for this compound contrasts with compounds like (+)-MR200, which has demonstrated antipsychotic efficacy in rodent models. Its isopropoxy group may confer unique pharmacokinetic properties, such as prolonged half-life compared to methoxy-substituted analogs.

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